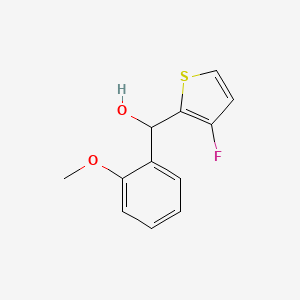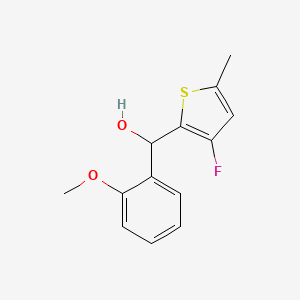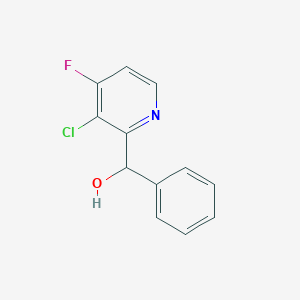![molecular formula C13H18FN B13081932 N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine is a chemical compound with the molecular formula C13H18FN It is known for its unique structure, which includes a cyclopentane ring attached to an amine group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorophenyl)ethyl]cyclopentanamine typically involves the reaction of 2-fluoroacetophenone with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(2-fluorophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(2-chlorophenyl)ethyl]cyclopentanamine
- N-[1-(2-bromophenyl)ethyl]cyclopentanamine
- N-[1-(2-methylphenyl)ethyl]cyclopentanamine
Uniqueness
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18FN |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C13H18FN/c1-10(15-11-6-2-3-7-11)12-8-4-5-9-13(12)14/h4-5,8-11,15H,2-3,6-7H2,1H3 |
Clé InChI |
MPXKFAFESOJUHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1F)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13081914.png)
![1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13081916.png)


